Milbemycin A3
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Overview
Description
Milbemycin A3 is a member of the milbemycin family, which are 16-membered macrolide antibiotics. These compounds are produced by various Streptomyces species, including Streptomyces hygroscopicus and Streptomyces bingchenggensis . This compound is known for its potent acaricidal, insecticidal, and anthelmintic activities, making it widely used in agricultural, medical, and veterinary fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Milbemycin A3 is primarily produced through biosynthesis by Streptomyces species. The biosynthetic pathway involves the transformation of 5-oxothis compound to this compound by the enzyme MilF . Genetic engineering and metabolic engineering techniques have been employed to enhance the production of this compound .
Industrial Production Methods
Industrial production of this compound involves the fermentation of high-producing strains of Streptomyces bingchenggensis. Techniques such as random mutagenesis, metabolic engineering, and combinatorial biosynthesis have been applied to improve the yield . Overexpression of regulatory genes like milR has also been shown to significantly increase production .
Chemical Reactions Analysis
Types of Reactions
Milbemycin A3 undergoes various chemical reactions, including hydroxylation and methylation. The hydroxylation at C26 is catalyzed by the enzyme CYP41 .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include enzymes like MilF and CYP41. The conditions for these reactions typically involve specific pH levels and temperatures optimized for enzyme activity .
Major Products Formed
The major products formed from the reactions involving this compound include milbemycin A4 and other derivatives such as milbemycin oxime .
Scientific Research Applications
Milbemycin A3 has a wide range of scientific research applications:
Mechanism of Action
Milbemycin A3 exerts its effects by opening glutamate-gated chloride channels in the nerve and muscle cells of invertebrates. This increases the permeability of the nerve membrane to chloride ions, leading to hyperpolarization and blocking the transmission of nerve signals. The result is neuro-paralysis, causing the muscle cells to lose their ability to contract, ultimately leading to the death of the parasites .
Comparison with Similar Compounds
Milbemycin A3 is structurally and chemically related to avermectins, another group of 16-membered macrolides produced by Streptomyces avermitilis . Both milbemycins and avermectins have potent anthelmintic and insecticidal activities, but milbemycins have a longer half-life and lower toxicity in mammals . Similar compounds include:
- Milbemycin A4
- Avermectin B1
- Ivermectin
This compound is unique due to its specific mode of action on the insect nervous system and its favorable environmental profile .
Properties
Key on ui mechanism of action |
... Milbeknock acts on the nervous system mediated with inhibitory neurotransmitter, GABA (g-Amino butyric acid). /Milbeknock/ |
---|---|
CAS No. |
51596-10-2 |
Molecular Formula |
C31H44O7 |
Molecular Weight |
528.7 g/mol |
IUPAC Name |
(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one |
InChI |
InChI=1S/C31H44O7/c1-18-7-6-8-23-17-35-28-27(32)21(4)14-26(31(23,28)34)29(33)36-25-15-24(10-9-19(2)13-18)38-30(16-25)12-11-20(3)22(5)37-30/h6-9,14,18,20,22,24-28,32,34H,10-13,15-17H2,1-5H3/b7-6-,19-9-,23-8?/t18-,20-,22+,24+,25-,26-,27+,28+,30-,31+/m0/s1 |
InChI Key |
ZLBGSRMUSVULIE-DELYHUHOSA-N |
SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |
Isomeric SMILES |
C[C@H]1CC[C@]2(C[C@@H]3C[C@H](O2)C/C=C(\C[C@H](/C=C\C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)/C)O[C@@H]1C |
Canonical SMILES |
CC1CCC2(CC3CC(O2)CC=C(CC(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)C)OC1C |
Appearance |
White solid |
Color/Form |
White, crystalline powder (Technical grade) |
density |
1.1270 (Milbemycin A3); 1.1265 (Milbemycin A4), both at 25 °C |
flash_point |
43 °C (Closed cup) /Ultiflora Miticide/ |
melting_point |
212-215 °C |
Key on ui other cas no. |
51596-10-2 122666-95-9 |
Pictograms |
Irritant; Health Hazard; Environmental Hazard |
solubility |
Milbemycin A3: In methanol 64.8, ethanol 41.9, acetone 66.1, n-hexane 1.4, benzene 143.1, ethyl acetate 69.5 (all in g/L, 20 °C). Milbemycin A4: In methanol 458.8, ethanol 234.0, acetone 365.3, n-hexane 6.5, benzene 524.2, ethyl acetate 320.4 (all in g/L, 20 °C). Milbemycin A3: In water 0.88 ppm (20 °C). Milbemycin A4: In water 7.2 ppm (20 °C) |
Synonyms |
5-hydroxymilbemycin beta7 CL 301,423 CL 301423 Cydectin milbemectin milbemycin milbemycin A3 milbemycin A4 milbemycin alpha1 milbemycin alpha10 milbemycin alpha11 milbemycin alpha13 milbemycin alpha14 milbemycin alpha15 milbemycin alpha2 milbemycin alpha3 milbemycin alpha4 milbemycin alpha5 milbemycin alpha6 milbemycin alpha7 milbemycin alpha8 milbemycin alpha9 milbemycin B milbemycin beta1 milbemycin beta12 milbemycin beta2 milbemycin beta3 milbemycin D milbemycins moxidectin |
vapor_pressure |
9.8X10-11 mm Hg at 20 °C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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